molecular formula C23H22N4O4S B2944382 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate CAS No. 941935-86-0

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate

Cat. No.: B2944382
CAS No.: 941935-86-0
M. Wt: 450.51
InChI Key: OMQZFFJROAELPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate is a sophisticated chemical hybrid compound designed for exploratory research in medicinal chemistry and drug discovery. Its structure incorporates a benzothiazole scaffold, a moiety frequently investigated in the development of kinase inhibitors and Hsp90 inhibitors . The 4-ethylpiperazine group is a common feature in many pharmacologically active compounds, known to favorably influence the solubility and bioavailability of research molecules . The 1,3-dioxoisoindolin-2-yl (phthalimide) segment is of significant interest, as this structural group is a key component in the design of bifunctional degraders, such as PROTACs (Proteolysis-Targeting Chimeras), which are a major focus in oncology and autoimmune disease research for the targeted degradation of disease-causing proteins . The strategic fusion of these elements suggests this compound's primary research value lies in the study of targeted protein degradation pathways and the inhibition of specific oncogenic targets. Researchers may utilize this complex molecule as a chemical probe to investigate novel mechanisms of action or as a critical intermediate in the synthesis of next-generation therapeutic candidates for conditions such as hematologic malignancies and solid tumors . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 2-(1,3-dioxoisoindol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4S/c1-2-25-9-11-26(12-10-25)23-24-18-8-7-15(13-19(18)32-23)31-20(28)14-27-21(29)16-5-3-4-6-17(16)22(27)30/h3-8,13H,2,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQZFFJROAELPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)CN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate is a novel organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and structure-activity relationships (SAR), supported by relevant data tables and research findings.

Chemical Structure

The compound features a benzo[d]thiazole core linked to an ethylpiperazine moiety and an isoindolinone derivative. This unique structural combination may enhance its interaction with biological targets, making it a candidate for therapeutic applications.

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant anticancer activity. A study demonstrated that derivatives of benzothiazoles can inhibit various kinases involved in cancer progression, suggesting that this compound may also possess similar properties .

Antimicrobial Activity

Benzothiazole derivatives are known for their antimicrobial properties. The presence of the ethylpiperazine group is hypothesized to enhance the compound's ability to penetrate bacterial cell walls, thereby increasing its efficacy against pathogens .

Inhibition of Specific Enzymes

The compound has shown potential as an inhibitor of specific enzymes such as DprE1, which is crucial in tuberculosis treatment. This suggests that it may have applications in treating infectious diseases alongside its anticancer properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. The following table summarizes key findings from various studies on related compounds:

Compound NameStructure FeaturesBiological Activity
4-(4-Methylpiperazin-1-YL)benzoateContains piperazine and benzoate groupsKinase inhibition
2-(4-Ethylpiperazin-1-YL)-5-methylbenzothiazoleSimilar benzothiazole structureAntimicrobial activity
Ethyl 4-(4-methylpiperazin-1-YL)benzoatePiperazine derivative with benzoateCytotoxic effects

The presence of the ethylpiperazine moiety appears to enhance the selectivity and potency against specific biological targets compared to other similar compounds .

Case Studies and Research Findings

Several studies have investigated the biological activity of this class of compounds:

  • Kinase Inhibition Study : A recent study identified a related compound as a multikinase inhibitor with nanomolar affinity, indicating that modifications in the piperazine or benzothiazole structures could lead to enhanced inhibitory effects against cancer-related kinases .
  • Antimicrobial Efficacy : In vitro studies demonstrated that benzothiazole derivatives exhibit significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, supporting the potential use of this compound in treating infections .
  • Enzyme Targeting : The ability of this compound to inhibit DprE1 was highlighted in research focused on tuberculosis treatment, suggesting a dual role in both cancer and infectious disease therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with analogs reported in Molecules (2012) , which feature benzo[d]thiazol cores modified with thioether-linked amide substituents. Below is a comparative analysis based on substituent effects, physical properties, and biological activity.

Structural and Functional Group Differences

  • Target Compound : Contains a 4-ethylpiperazinyl group (electron-donating, basic) and a 1,3-dioxoisoindolin-2-yl acetate (rigid, planar aromatic system).
  • Compounds 7q–7t (): Feature substituted pyridinyl, pyrimidinyl, or thiazolyl amino groups attached via thioether linkages. For example: 7q: 2-Chloropyridin-4-ylamino group (electron-withdrawing). 7t: Thiazol-2-ylamino group (heteroaromatic, polar).

The target compound’s 4-ethylpiperazine may improve solubility in polar solvents compared to the halogenated or heteroaromatic substituents in 7q–7t.

Physical Properties

Compound Yield (%) Purity (%) Melting Point (°C)
7q 70 90.0 177.9–180.8
7r 77 90.0 166.5–168.1
7s 70 90.0 169.2–171.8
7t 68 92.0 237.7–239.1
Target Compound N/A N/A Unreported

The higher melting point of 7t (237.7–239.1 °C) compared to 7q–7s (~166–180 °C) may arise from stronger intermolecular interactions (e.g., hydrogen bonding) due to its thiazolyl group.

Methodological Considerations

Structural characterization of similar compounds often employs:

  • X-ray crystallography : Tools like SHELXL and ORTEP-III are critical for determining hydrogen-bonding patterns (e.g., graph set analysis ), which influence solubility and crystal packing.
  • Spectroscopic techniques : NMR and MS data (as reported for 7q–7t ) are essential for verifying synthetic outcomes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.